D-Isoleucinol hcl
Description
Contextualization within Chiral Amino Alcohols and Non-Proteinogenic Amino Acids
D-Isoleucinol HCl belongs to the chemical class of chiral amino alcohols. These are bifunctional molecules containing both an amine and an alcohol functional group, with at least one stereocenter, rendering them optically active. The chiral β-amino alcohol framework is a prevalent structural motif in numerous pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn Consequently, the synthesis and application of compounds like this compound are of significant interest. nih.govfrontiersin.org Their utility often stems from their ability to serve as chiral ligands for metal catalysts or as key intermediates in the stereoselective synthesis of more complex molecules. westlake.edu.cnalfa-chemistry.com
The compound is derived from D-isoleucine, which is a non-proteinogenic amino acid. The 20 canonical amino acids encoded by the universal genetic code are almost exclusively in the L-configuration (L-amino acids). Their corresponding D-enantiomers are considered "non-proteinogenic" or "non-canonical" because they are not incorporated into proteins during ribosomal synthesis. nih.govnih.gov However, non-proteinogenic amino acids (NPAAs) are found in nature, often as secondary metabolites in organisms like bacteria, fungi, and plants, where they can be incorporated into bioactive peptides via non-ribosomal peptide synthetases. nih.govfrontiersin.org In research, NPAAs are powerful tools for developing novel peptide-based therapeutics, as their inclusion can enhance stability and introduce new functionalities. nih.govnih.gov D-Isoleucinol, as a reduced form of a D-amino acid, carries the specific stereochemical information of its parent NPAA into synthetic pathways.
Comparison of L-Isoleucine and D-Isoleucine
| Feature | L-Isoleucine | D-Isoleucine |
|---|---|---|
| Classification | Proteinogenic Amino Acid | Non-Proteinogenic Amino Acid |
| Natural Abundance | Component of proteins in nearly all life forms. | Found in bacterial metabolites; not in ribosomally synthesized proteins. medchemexpress.com |
| Stereochemistry | (2S, 3S) | (2R, 3R) nih.gov |
| Biological Role | Essential building block for protein synthesis. | Can interfere with bacterial peptidoglycan synthesis; acts as an activator of specific neural transporters. medchemexpress.com |
Significance in Advanced Organic Synthesis and Biochemical Pathway Elucidation
The primary significance of this compound in academic research lies in its application in advanced organic synthesis, particularly in asymmetric catalysis. Chiral amino alcohols are well-established as effective ligands that can coordinate with metal centers to create catalysts capable of inducing high levels of enantioselectivity in chemical reactions. rsc.org For example, derivatives of the related L-isoleucine have been successfully used to create helical polyisocyanide catalysts for asymmetric aldol (B89426) reactions, achieving exceptional enantiomeric excess (up to 99.8% ee). rsc.org The structural rigidity and specific stereochemistry of this compound make it a candidate for similar applications, where it can be used to control the three-dimensional arrangement of reactants around a catalytic center, thereby favoring the formation of one enantiomer of the product over the other. researchgate.net This is crucial in pharmaceutical synthesis, where often only one enantiomer of a drug is therapeutically active.
In the realm of biochemical pathway elucidation, this compound and its parent amino acid serve as specialized chemical probes. While D-Isoleucinol itself is primarily a synthetic building block, its origin from D-isoleucine connects it to studies involving D-amino acid metabolism and function. D-amino acids are increasingly recognized for their roles in biological systems. For instance, D-isoleucine has been shown to interfere with bacterial cell wall synthesis and can modulate neurotransmitter release in mammals by interacting with amino acid transporters. medchemexpress.com The use of structurally diverse non-proteinogenic amino acids and their derivatives can significantly expand the knowledge of enzyme specificity, particularly for proteases. researchgate.net By designing substrates or inhibitors that incorporate NPAA structures, researchers can probe the active sites of enzymes and investigate post-translational modifications, providing deeper insights into biological function and disease mechanisms. researchgate.netmdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
133736-94-4; 2209090-39-9 |
|---|---|
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 |
IUPAC Name |
(2R,3R)-2-amino-3-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
RAEHCGJWYOKYTE-IBTYICNHSA-N |
SMILES |
CCC(C)C(CO)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high specificity and efficiency of enzymes to achieve stereoselective transformations. These approaches are particularly effective for resolving racemic mixtures or for catalyzing asymmetric synthesis pathways.
Enzymatic Resolution Techniques for D-Alloisoleucine Preparation
Enzymatic resolution is a common strategy to obtain enantiomerically pure compounds from racemic mixtures. For D-alloisoleucine, this often involves the selective enzymatic hydrolysis of a derivative of one enantiomer, leaving the other unchanged or less reactive. Traditional methods for resolving racemic allo-isoleucine, such as diastereomeric crystallization of N-acetyl derivatives with quinine, have limitations, including a theoretical maximum yield of 50% and the difficulty in obtaining the racemic allo-isoleucine starting material google.com. More modern approaches utilize enzymes to selectively modify one stereoisomer, facilitating separation. For instance, hog kidney acylase has been employed to resolve mixtures of L-isoleucine and D-alloisoleucine after acetylation and epimerization of L-isoleucine rsc.org. Furthermore, enzymatic catalysis using enzymes like Alcalase can selectively hydrolyze derivatives of D-alloisoleucine from diastereomeric mixtures, yielding the D-allo stereoisomer in excellent diastereomeric excess (d.e.) researchgate.net.
D-Hydantoinase-Mediated Stereoselective Hydrolysis from L-Isoleucine Hydantoin (B18101)
A highly effective chemoenzymatic route to D-alloisoleucine involves the use of D-hydantoinase enzymes. This process typically begins with the conversion of L-isoleucine into its corresponding hydantoin derivative google.com. The resulting hydantoin mixture, which may contain L-isoleucine hydantoin and D-alloisoleucine hydantoin, is then treated with a D-hydantoinase enzyme. This enzyme stereoselectively hydrolyzes the D-alloisoleucine hydantoin to N-carbamoyl-D-alloisoleucine google.comgoogle.com. Crucially, these reactions are often performed under conditions that promote the simultaneous epimerization of the hydantoin at the C-5 position. This epimerization continuously replenishes the D-alloisoleucine hydantoin from L-isoleucine hydantoin, allowing the reaction to proceed to near completion and achieving high yields of the desired product google.comgoogle.com. The N-carbamoyl-D-alloisoleucine is subsequently decarbamoylated to yield D-alloisoleucine google.com. This method offers the potential for yields approaching 100% of the theoretical maximum google.com.
Biocatalytic Asymmetric Synthesis Pathways
Biocatalytic asymmetric synthesis offers direct routes to enantiomerically pure amino acids without the need for resolving racemic mixtures. For D-isoleucine and its stereoisomers, this can involve the use of enzymes like D-amino acid dehydrogenases (D-AADH). These enzymes catalyze the NADPH-dependent enantioselective amination of 2-oxo acids to produce D-amino acids nih.govfrontiersin.orgmdpi.com. For example, a system employing a thermostable D-AADH and glucose dehydrogenase (for NADPH regeneration) has been used to convert 2-oxo-4-methylvaleric acid to D-leucine with excellent yield and optical purity nih.gov. Similar systems are being developed for the synthesis of other D-branched-chain amino acids, including D-isoleucine, potentially enabling the production of stable isotope-labeled analogs for tracer studies nih.govmdpi.com.
Chemical Synthesis Routes
Chemical synthesis routes provide alternative strategies for obtaining D-isoleucine and its stereoisomers, often involving stereospecific reactions or classical resolution techniques.
Stereospecific Inversion of Configuration from L-Isoleucine
Stereospecific inversion of the configuration at the alpha-carbon (C-2) of L-isoleucine is a direct chemical method to access D-alloisoleucine, as L-isoleucine has (2S,3S) configuration, and D-alloisoleucine has (2R,3S) configuration nih.govrosettacommons.org. This transformation requires inversion at the alpha-carbon while retaining the stereochemistry at the beta-carbon nih.gov. While direct inversion at both chiral centers of L-isoleucine to yield D-isoleucine ((2R,3R)) is less common chemically, inversion at the alpha-carbon leads to the diastereomeric D-alloisoleucine nih.govrosettacommons.org. Research has explored methods to achieve such inversions, often involving derivatization and subsequent stereochemical manipulation rsc.org.
Epimerization and Diastereomeric Salt Resolution from L-Isoleucine
Epimerization of L-isoleucine, particularly at the alpha-carbon, can generate mixtures of stereoisomers, including D-alloisoleucine. This process can be achieved through various chemical means, such as heating in acetic acid in the presence of salicylaldehyde (B1680747) or using vanadium Schiff base complexes researchgate.netresearchgate.net. These epimerization methods, when combined with selective crystallization or enzymatic resolution, allow for the isolation of specific stereoisomers. For instance, acetylation of L-isoleucine followed by epimerization can produce a mixture of L-isoleucine and D-alloisoleucine, which can then be resolved by separating their diastereomeric ammonium (B1175870) salts based on solubility differences researchgate.net. Alternatively, epimerization of L-isoleucine to a mixture of L-isoleucine and D-alloisoleucine, followed by derivatization and diastereomeric salt formation with resolving agents like tartaric acid derivatives, allows for the isolation of D-alloisoleucine google.combloomtechz.com. The remaining L-isoleucine can often be re-epimerized and recycled, improving material utilization google.com.
Applications in Advanced Organic Chemistry
D-Isoleucinol HCl as a Chiral Building Block
The inherent chirality of this compound makes it an excellent starting material or auxiliary for introducing stereocenters with high precision in chemical synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical transformations, enabling its incorporation into diverse molecular frameworks.
Construction of Complex Organic Molecules
While direct examples of the total synthesis of complex natural products originating from this compound are not extensively documented in readily available literature, the principles of chiral pool synthesis strongly support its potential in this area. Chiral building blocks derived from amino acids are fundamental in the stereoselective synthesis of a vast array of natural products and biologically active molecules. The defined stereochemistry of this compound provides a reliable foundation for the construction of intricate molecular architectures, where control of stereochemistry is paramount to biological function. Synthetic strategies often involve the use of such chiral precursors to set key stereocenters early in a synthetic sequence, which are then elaborated to the final complex target.
Synthesis of Enantiopure Compounds
The primary application of this compound as a chiral building block lies in the synthesis of enantiopure compounds. Enantiomeric purity is a critical determinant of the efficacy and safety of many pharmaceutical agents. The use of chiral starting materials like this compound is a highly effective strategy for achieving high levels of enantiomeric excess in the final products.
A notable example is the stereoselective synthesis of (2R,3S)-5,5,5-trifluoro-allo-isoleucine. This fluorinated amino acid analog is of interest for its potential to modulate the properties of peptides and proteins. The synthesis utilizes a chiral precursor derived from the D-isoleucine framework to control the stereochemical outcome of the reaction, ensuring the formation of the desired enantiomer.
Table 1: Examples of Enantiopure Compounds Synthesized Using D-Isoleucine Derivatives
| Target Compound | Synthetic Strategy | Key Feature of D-Isoleucine Derivative |
| (2R,3S)-5,5,5-trifluoro-allo-isoleucine | Stereoselective synthesis | Serves as a chiral template to control the formation of new stereocenters. |
Preparation of New Functional Materials
The incorporation of chiral units into polymeric structures can impart unique properties, leading to the development of new functional materials. While specific research detailing the use of this compound in the synthesis of polymers and other materials is limited, the analogous L-isoleucine has been explored for such applications. For instance, a helical polyisocyanide catalyst derived from L-isoleucine has been synthesized. This suggests the potential for this compound to be used in the creation of chiral polymers with applications in areas such as chiral separations, asymmetric catalysis, and smart materials. The stereochemistry of the D-Isoleucinol unit would be expected to induce a specific helical twist in the polymer backbone, leading to materials with distinct chiroptical properties.
Role in Peptide Synthesis and Analogs
The incorporation of non-natural D-amino acids and their derivatives into peptides is a well-established strategy to enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life. This compound, as a derivative of a D-amino acid, can be incorporated into peptide analogs or peptidomimetics to introduce conformational constraints and improve metabolic stability.
The replacement of a natural L-amino acid with a D-amino alcohol like D-Isoleucinol can significantly alter the peptide's secondary structure and its binding affinity to biological targets. This modification can lead to the development of peptide-based drugs with improved pharmacokinetic profiles. nih.govnih.gov
Table 2: Impact of Incorporating D-Amino Acid Derivatives in Peptides
| Modification | Effect | Rationale |
| Replacement of L-amino acid with D-amino alcohol | Increased metabolic stability | Resistance to degradation by proteases. |
| Introduction of non-natural residue | Altered peptide conformation | Can enhance binding to target receptors. |
Utilization in Asymmetric Catalysis
The chiral information embedded in this compound can be transferred to a catalyst, enabling the stereoselective synthesis of chiral molecules from prochiral substrates. This is a cornerstone of modern organic synthesis, allowing for the efficient production of enantiomerically enriched compounds.
Catalytic Asymmetric Nucleophilic Substitution Reactions
While specific examples of this compound-derived ligands being used in catalytic asymmetric nucleophilic substitution reactions are not prominently reported, the general principles of asymmetric catalysis suggest its potential in this domain. Chiral ligands derived from amino alcohols are widely used in a variety of asymmetric transformations. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the nucleophile to the electrophile, resulting in the preferential formation of one enantiomer.
The development of new chiral ligands is an active area of research, and this compound represents a readily available and stereochemically rich platform for the design and synthesis of novel ligands for asymmetric nucleophilic substitution and other important catalytic reactions. The steric and electronic properties of the isoleucinol side chain could offer unique advantages in terms of catalyst activity and selectivity.
Asymmetric Alcohol Etherification Reactions
The construction of chiral ethers is a fundamental challenge in organic synthesis. While direct examples detailing the use of this compound as a catalyst for asymmetric alcohol etherification are not prevalent in readily available literature, the principles of asymmetric catalysis suggest its potential utility. Chiral amino alcohols are key components in strategies designed to achieve such transformations.
One advanced approach is the concept of a catalytically formed chiral auxiliary. nih.govacs.org In this strategy, an achiral starting material is reacted with a tethered alcohol in the presence of a chiral catalyst to form a temporary chiral auxiliary in situ. This newly formed auxiliary then directs a subsequent diastereoselective reaction. For instance, a palladium-catalyzed carboetherification of propargylic amines can be used to forge a chiral oxazolidine, which then controls the stereochemistry of further transformations. acs.org This methodology provides access to valuable chiral amino alcohol precursors, demonstrating a sophisticated method for asymmetric C-O bond formation. nih.gov
Another relevant transformation is the catalytic asymmetric alcoholysis of aziridines. researchgate.net In this reaction, a chiral catalyst, often a complex of a metal with a chiral ligand, facilitates the ring-opening of an aziridine (B145994) with an alcohol. This process creates a chiral vicinal amino ether, effectively forming a stereochemically defined ether bond. While the catalyst is not D-Isoleucinol itself, the products are chiral amino alcohol derivatives, highlighting the importance of this structural motif in stereoselective synthesis.
Applications in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction. wikipedia.org Its asymmetric variant is crucial for constructing chiral molecules. Simple primary β-amino alcohols, a class of compounds to which D-Isoleucinol belongs, have been demonstrated to be highly effective organocatalysts in asymmetric Michael additions. nih.govrsc.org
In these reactions, the amino alcohol catalyst plays a dual role. The amine group can act as a base to deprotonate the Michael donor, or it can form a nucleophilic enamine intermediate. rsc.orgwindows.net Simultaneously, the hydroxyl group can form hydrogen bonds with the Michael acceptor (e.g., a nitroalkene), organizing the reactants into a rigid, chiral transition state. nih.govwindows.net This dual activation mechanism is key to achieving high levels of stereoselectivity.
The reaction between β-keto esters and nitroalkenes, for instance, can be efficiently catalyzed by primary β-amino alcohols, yielding Michael adducts with excellent chemical yields, diastereoselectivities, and enantioselectivities. nih.gov The stereochemical outcome of the reaction can even be inverted by changing the steric bulk of the substituents on the amino alcohol catalyst. nih.gov
Table 1: Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes Catalyzed by Primary β-Amino Alcohols This table represents typical results for this class of catalysts, illustrating the principle of how D-Isoleucinol would be expected to perform.
| Catalyst Structure (Generic) | Michael Donor | Michael Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Phenyl-substituted amino alcohol | Ethyl 2-methylacetoacetate | β-Nitrostyrene | 95:5 | 96% |
| Naphthyl-substituted amino alcohol | Ethyl 2-methylacetoacetate | β-Nitrostyrene | 97:3 | 98% |
| tert-Butyl-substituted amino alcohol | Methyl 2-oxocyclopentanecarboxylate | (E)-2-(2-nitrovinyl)furan | 99:1 | 99% |
| Methyl-substituted amino alcohol | Methyl 2-oxocyclopentanecarboxylate | (E)-2-(2-nitrovinyl)furan | 98:2 | 97% |
Data compiled from representative studies on β-amino alcohol organocatalysis. nih.govrsc.org
The mechanism involves the formation of a spirocyclic-like transition state where hydrogen bonding between the catalyst's hydroxyl group and the nitro group of the acceptor plays a crucial role in facial discrimination. tandfonline.com This makes catalysts like D-Isoleucinol, with its specific stereoconfiguration, valuable tools for predictably synthesizing specific enantiomers of the Michael adduct.
Derivative Synthesis and Functionalization Studies
The modification of this compound into various derivatives allows for the fine-tuning of its steric and electronic properties, expanding its utility in synthesis. Key modifications include N-acylation and N-arylation to alter the properties of the amine, and the development of analogues with different functionalities.
Preparation of N-Acylated and N-Arylated Isoleucine Derivatives
The selective functionalization of the nitrogen atom in amino alcohols like D-Isoleucinol is a common requirement for its use as a chiral building block or ligand.
N-Acylation: A well-established method for the selective N-acylation of amino alcohols involves the use of a mixed anhydride (B1165640). google.comwipo.int In this two-step, one-pot procedure, an organic acid is first reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of an organic base to form a mixed anhydride intermediate. This activated intermediate is then reacted with the amino alcohol, which selectively attacks the carbonyl carbon to form the N-acyl derivative with high yield and selectivity, avoiding significant O-acylation. googleapis.com Microwave-assisted methods using catalytic amounts of dibutyltin (B87310) oxide have also been developed for efficient and chemoselective N-acylation. acs.org
N-Arylation: The synthesis of N-aryl amino alcohols is commonly achieved through copper-catalyzed cross-coupling reactions. acs.org These methods have been refined to achieve high selectivity for N-arylation over O-arylation. The reaction of an amino alcohol with an aryl iodide in the presence of a copper(I) catalyst and a suitable ligand and base can provide the desired N-aryl product. nih.gov The choice of ligand is often crucial for the success of the transformation, with ligands such as indole-2-carboxylic acid showing excellent performance. nih.gov Mechanochemical methods, which use mechanical force in a ball mill to drive the reaction, have also been developed for the solvent-free N-arylation of amino alcohols using metallic copper powder. researchgate.net
Table 2: Representative Conditions for N-Arylation of β-Amino Alcohols This table shows examples of N-arylation of various amino alcohols, demonstrating methodologies directly applicable to D-Isoleucinol.
| Amino Alcohol | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield |
| 2-Aminoethanol | 2-Iodoaniline | CuI / Indole-2-carboxylic acid | K₃PO₄ | Dioxane | ~85% |
| (1S,2S)-Ephedrine | 4-Iodotoluene | CuI / TMHD | Cs₂CO₃ | Toluene | ~75% |
| (S)-Prolinol | Iodobenzene | CuI / TMHD | Cs₂CO₃ | Toluene | ~80% |
| 3-Aminopropanol | 4-Iodoanisole | Cu⁰ powder | KOH | None (Ball Mill) | >95% |
Data adapted from studies on copper-catalyzed N-arylation (TMHD = 2,2,6,6-tetramethylheptane-3,5-dione). nih.govresearchgate.net
Development of this compound Analogues for Synthetic Utility
The development of analogues of D-Isoleucinol is driven by the need for novel chiral ligands, catalysts, and building blocks with tailored properties for specific synthetic challenges. While the direct synthesis of a wide range of D-Isoleucinol analogues is a specialized field, general strategies for modifying chiral amino alcohols are well-documented.
Modification strategies often focus on:
Side Chain Alteration: The sec-butyl side chain of isoleucinol can be replaced with other groups to modulate steric hindrance or introduce new functionalities. For example, synthetic routes to fluorinated isoleucine analogues have been developed to study the effects of fluorine substitution on peptide conformation and stability. beilstein-journals.org These fluorinated amino acids can then be reduced to the corresponding amino alcohol analogues.
Functional Group Transformation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, to create new chiral building blocks. Similarly, the amine can be further alkylated or incorporated into heterocyclic structures.
Scaffold Incorporation: The D-isoleucinol framework can be used as a starting point for the synthesis of more complex chiral molecules, such as ligands for asymmetric catalysis or key intermediates for pharmaceuticals. westlake.edu.cnacs.org For instance, a modular synthesis of analogues of the phytohormone jasmonoyl-l-isoleucine demonstrates how amino acid structures can be incorporated into larger, biologically active molecules. nih.gov
The overarching goal of developing these analogues is to expand the toolbox available to synthetic chemists, enabling the creation of novel chiral molecules with desired properties, from pharmaceuticals to advanced materials. nih.gov
Investigations in Biochemical Pathways and Precursor Studies
D-Isoleucine and Alloisoleucine Metabolism and Biogenesis
The metabolism and biogenesis of D-isoleucine and its diastereomer, alloisoleucine, are intricate processes observed in various organisms, playing roles in both primary and secondary metabolism. While L-isoleucine is one of the proteinogenic amino acids, its D- and allo-isomers are involved in specialized pathways, including the biosynthesis of certain antibiotics.
The formation of D-isoleucine and L-alloisoleucine can occur through several metabolic routes. In the context of actinomycin (B1170597) biosynthesis by Streptomyces species, studies have shown that L-isoleucine can be a precursor for the D-isoleucine residue. nih.gov It is suggested that an epimerization reaction, likely at the α-carbon, converts L-isoleucine to D-isoleucine.
L-alloisoleucine is formed endogenously in patients with maple syrup urine disease (MSUD) from (R)-3-methyl-2-oxo-pentanoic acid, which is derived from the transamination of L-isoleucine. nih.govscilit.com This indicates that the metabolic pathways for isoleucine can lead to the formation of its stereoisomers under certain physiological or pathological conditions. In healthy individuals, L-alloisoleucine is typically present in only trace amounts. wikipedia.org The formation of L-alloisoleucine from L-isoleucine is a reversible process, and the plasma ratio of L-alloisoleucine to L-isoleucine can be an indicator of the severity of the metabolic defect in MSUD patients. nih.gov
In some bacteria, the presence of an enzyme called isoleucine 2-epimerase can directly catalyze the racemization of L-isoleucine to D-allo-isoleucine. frontiersin.org This enzyme is found in various lactic acid bacteria and is believed to be involved in the production of D-branched-chain amino acids. frontiersin.org
The following table summarizes the precursors and resulting isomers in different biological contexts.
| Precursor | Resulting Isomer(s) | Biological Context |
| L-Isoleucine | D-Isoleucine | Actinomycin biosynthesis in Streptomyces |
| L-Isoleucine | L-Alloisoleucine | Maple Syrup Urine Disease (MSUD) in humans |
| L-Isoleucine | D-allo-Isoleucine | Lactic acid bacteria possessing isoleucine 2-epimerase |
D-isoleucine and L-alloisoleucine can function as precursors in the biogenesis of other amino acids or complex molecules. In the biosynthesis of actinomycin, radiolabeled tracer studies have demonstrated that D-isoleucine can be directly incorporated into the actinomycin molecule. nih.gov Furthermore, L-alloisoleucine can also serve as a precursor for the D-isoleucine residue in this antibiotic, suggesting metabolic pathways capable of converting between these isomers. nih.gov
L-allo-isoleucine is also a known precursor to coronamic acid, a component of the phytotoxin coronatine (B1215496) produced by the bacterium Pseudomonas syringae. wikipedia.org This highlights the role of these non-proteinogenic amino acids in the synthesis of specialized metabolites with biological activity.
Enzymatic Transformations in Biological Systems
The metabolism of D-isoleucine and its isomers is governed by a series of enzymatic transformations that channel them into various catabolic and biosynthetic pathways.
In organisms such as Pseudomonas putida, D-isoleucine can be catabolized through a pathway initiated by oxidative deamination. nih.govnih.gov This reaction is catalyzed by a D-amino acid dehydrogenase, which converts D-isoleucine into its corresponding α-keto acid, (R)-3-methyl-2-oxopentanoate. nih.gov This is a key step that allows the carbon skeleton of the D-amino acid to enter central metabolism.
Following deamination, the resulting α-keto acid undergoes oxidative decarboxylation. nih.govnih.gov This reaction is part of a larger process that ultimately breaks down the isoleucine carbon skeleton into smaller, metabolizable units like acetyl-CoA and propionyl-CoA. nih.govyoutube.com The oxidative decarboxylation of branched-chain α-keto acids is a critical step in the catabolism of all branched-chain amino acids. wikipedia.org In a kinetic study, the oxidation of essential amino acids, including isoleucine, by nicotinium dichromate led to the formation of corresponding aldehydes through oxidative decarboxylation and deamination. researchgate.netresearchgate.net
While D-isoleucine is not a direct intermediate in the primary biosynthesis of L-isoleucine in most organisms, the enzymes involved in the L-isoleucine pathway are central to the synthesis of all branched-chain amino acids (BCAAs), namely isoleucine, valine, and leucine. wikipedia.orgnih.gov The biosynthesis of L-isoleucine in plants and microorganisms starts from threonine and pyruvate (B1213749). wikipedia.orgresearchgate.net
The key enzymes in this shared pathway include:
Threonine deaminase (IlvA): This enzyme catalyzes the first committed step in L-isoleucine biosynthesis, converting threonine to α-ketobutyrate. nih.gov
Acetohydroxyacid synthase (AHAS): This enzyme condenses α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate, a precursor to isoleucine. nih.gov AHAS is also involved in valine biosynthesis, where it condenses two molecules of pyruvate. researchgate.net
Acetohydroxyacid isomeroreductase and Dihydroxyacid dehydratase: These enzymes modify the initial condensation product to form the α-keto acid precursor of isoleucine. nih.govqmul.ac.uk
Branched-chain amino acid transaminase: This enzyme catalyzes the final step, transferring an amino group to the α-keto acid to form L-isoleucine. qmul.ac.uk
The intricate regulation of these enzymes ensures a balanced supply of the different branched-chain amino acids according to the cell's needs. researchgate.net
Studies on Enzyme Interaction and Biosynthesis in Organisms
Research into the enzymes that interact with D-isoleucine and its isomers has provided insights into their metabolic roles and the evolution of metabolic pathways. In Pseudomonas putida, the D-amino acid dehydrogenase that initiates D-isoleucine catabolism is inducible, meaning its synthesis is increased in the presence of D-isoleucine. nih.gov
Studies on isoleucine 2-epimerase from lactic acid bacteria have revealed a novel enzyme that can racemize branched-chain amino acids. frontiersin.org This enzyme is believed to be responsible for the production of D-branched-chain amino acids in these organisms. frontiersin.org The presence of homologs to this enzyme in a variety of lactic acid bacteria suggests that the production of D-BCAAs is a widespread trait. frontiersin.org
Furthermore, the promiscuous activities of enzymes in the isoleucine biosynthesis pathway have been shown to enable the evolution of novel metabolic routes. nih.govelifesciences.org For example, in E. coli, under conditions where the canonical pathway for isoleucine biosynthesis is blocked, alternative "underground" pathways can be activated to produce the necessary precursors. nih.govelifesciences.org
The following table details some of the key enzymes involved in the metabolism of isoleucine isomers.
| Enzyme | Function | Organism(s) |
| D-amino acid dehydrogenase | Oxidative deamination of D-isoleucine | Pseudomonas putida |
| Isoleucine 2-epimerase | Racemization of L-isoleucine to D-allo-isoleucine | Lactic acid bacteria |
| Threonine deaminase (IlvA) | Deamination of threonine to α-ketobutyrate (first step in L-isoleucine biosynthesis) | Bacteria, plants |
| Acetohydroxyacid synthase (AHAS) | Condensation of α-ketobutyrate and pyruvate | Bacteria, plants |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Analysis Techniques
Infrared (IR) Spectroscopy for Vibrational and Rotational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by analyzing the absorption of IR radiation, which causes molecular bonds to vibrate or stretch specac.comwiley.commetu.edu.trlibretexts.orgcore.ac.uk. Each chemical bond possesses a characteristic vibrational frequency, resulting in a unique "fingerprint" spectrum that aids in molecular identification specac.comwiley.comlibretexts.org. For D-Isoleucinol HCl, IR spectroscopy can provide insights into the presence of specific functional groups, such as hydroxyl (-OH), amino (-NH2), and carbonyl (C=O) groups, as well as C-H and C-N bonds specac.comcore.ac.uklibretexts.org. The absorption bands observed in the IR spectrum of this compound would correspond to the stretching and bending vibrations of these molecular bonds. For instance, O-H stretching vibrations in alcohols or carboxylic acids typically appear as broad peaks between 3200-3600 cm⁻¹ and 2500-3500 cm⁻¹, respectively core.ac.uk. Amine groups (-NH2) also show absorption in the 3200-3600 cm⁻¹ range core.ac.uk. The presence of the hydrochloride salt would likely influence the exact positions and shapes of these bands, particularly those associated with the amino group. While IR spectroscopy is primarily used for functional group identification, the analysis of rotational and vibrational fine structure, as demonstrated in studies of diatomic molecules like HCl libretexts.orgfranklycaroline.comyoutube.comlatech.edu, can provide detailed information about molecular geometry and bond characteristics.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and separating stereoisomers. For this compound, which possesses chiral centers, specialized chromatographic methods are crucial.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and diastereomers of chiral compounds researchgate.netchemistrydocs.commdpi.comsigmaaldrich.comrsc.org. This technique utilizes chiral stationary phases (CSPs) that interact differently with enantiomers, leading to their separation researchgate.netsigmaaldrich.combioanalysis-zone.commdpi.com. For amino acid derivatives like this compound, chiral HPLC methods often involve derivatization to enhance detectability or improve separation on specific CSPs researchgate.netcat-online.commdpi.comnih.govresearchgate.net. For instance, derivatization with reagents like Fmoc (9-fluorenylmethyloxycarbonyl) can introduce a chromophore for UV detection researchgate.netcat-online.com. Alternatively, direct separation of underivatized amino acids is possible on certain macrocyclic glycopeptide-based CSPs sigmaaldrich.com. Method development for chiral HPLC typically involves screening various CSPs and optimizing mobile phase composition, temperature, and flow rate to achieve adequate resolution and selectivity bioanalysis-zone.com.
Resolution of Diastereomeric Mixtures via Chromatography
Amino acids like isoleucine, which have two chiral centers, can exist as multiple stereoisomers, including enantiomers and diastereomers jst.go.jp. Chromatographic methods are vital for resolving these mixtures researchgate.net. The separation of diastereomers, which have different physical properties, can often be achieved using achiral stationary phases, unlike enantiomers which require chiral phases researchgate.netgoogle.com. Research has shown that derivatization of amino acids can convert enantiomeric mixtures into diastereomeric mixtures, which are then separable by chromatography researchgate.netcat-online.comgoogle.com. For example, the formation of diastereomeric esters or amides with optically active resolving agents allows for separation via techniques like flash column chromatography google.comsemanticscholar.org. Studies on isoleucine stereoisomers have demonstrated the effectiveness of specific columns, such as PBr columns, in separating different isomers after derivatization nih.govresearchgate.netjst.go.jp. The resolution of diastereomeric salts has also been employed, leveraging differences in solubility researchgate.net.
X-ray Crystallography for Absolute Stereochemistry and Structure-Solubility Relationships
X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules, including their absolute stereochemistry nih.govacs.orglibretexts.org. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can elucidate the precise arrangement of atoms in space nih.govacs.orglibretexts.org. This method is particularly powerful for confirming the absolute configuration of chiral centers, such as those present in this compound nih.govacs.org. Furthermore, X-ray crystallography can reveal how molecules pack in the solid state, providing insights into intermolecular interactions like hydrogen bonding, which can influence structure-solubility relationships researchgate.netnih.govacs.orgresearchgate.netua.pt. Understanding these relationships is crucial for optimizing crystallization processes and predicting the behavior of the compound in different environments. For instance, studies on N-acylated amino acid ammonium (B1175870) salts have utilized X-ray crystallography to explain differences in solubility that enable diastereomeric salt separation researchgate.net. Similarly, the crystal structure of isoleucine hydrochloride monohydrate has been analyzed to understand its crystallographic parameters researchgate.net.
Green Chemistry Perspectives in D Isoleucinol Hcl Synthesis and Applications
Development of Sustainable Synthesis Routes
The traditional synthesis of chiral amino alcohols often involves multi-step processes, the use of hazardous reagents, and the generation of significant waste. In contrast, sustainable synthesis routes aim to improve efficiency, reduce waste, and utilize safer materials. A primary sustainable route to D-Isoleucinol is the direct reduction of its parent amino acid, D-isoleucine. This approach is highly atom-economical as it directly converts the carboxylic acid moiety into a primary alcohol.
Recent advancements in catalysis offer greener alternatives to conventional reduction methods that may rely on stoichiometric metal hydrides. One such advanced method is the ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones. acs.org This technique provides a green chemistry alternative to processes that require protection and deprotection of the amino group, thereby simplifying the synthesis and reducing waste. acs.org Although applied to α-amino ketones, this methodology represents a powerful strategy for producing chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org
Another innovative and sustainable approach involves visible-light photoredox catalysis. A method for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones has been developed to synthesize 1,2-amino alcohols using water as the solvent at room temperature. rsc.org This protocol is characterized by its mild reaction conditions and broad substrate scope, presenting a simple and effective method for producing amino alcohols from readily available starting materials. rsc.org Such catalytic strategies, which minimize the use of harsh reagents and organic solvents, are pivotal in developing truly sustainable manufacturing processes for compounds like D-Isoleucinol HCl.
Implementation of Biocatalytic Approaches for Reduced Environmental Impact
Biocatalysis has emerged as a cornerstone of green chemistry, offering highly selective and efficient routes to chiral compounds under mild, environmentally benign conditions. nih.gov Enzymes, being derived from renewable resources, inherently align with the principles of sustainable chemistry. mdpi.com The synthesis of chiral amines and amino alcohols, including D-Isoleucinol, can be significantly improved by leveraging various enzymatic transformations.
Transaminases (TAms) are particularly valuable enzymes for producing chiral amines from prochiral precursors in a single step. nih.gov These enzymes exhibit excellent stereoselectivity and can operate under mild conditions, often replacing toxic transition metal catalysts and reducing the need for volatile organic solvents. nih.gov The broad substrate spectrum of amine transaminases allows for the synthesis of not only α-amino acids but also amino alcohols and other optically pure amino compounds. mdpi.com
Engineered amine dehydrogenases (AmDHs) represent another powerful tool for the synthesis of chiral amino alcohols. nih.gov Derived from amino acid dehydrogenases, these enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee). nih.gov Furthermore, multi-enzyme cascade reactions can be designed to produce complex chiral molecules from simple, achiral starting materials. For example, a cascade involving transketolase and transaminase has been used to synthesize the chiral amino alcohol (2S,3R)‐2‐amino‐1,3,4‐butanetriol. nih.gov
Whole-cell biocatalysis offers an operationally simple and stable format, circumventing the need for costly enzyme purification. nih.gov Engineered E. coli cells have been developed as "in vivo cascade cell factories" for the highly selective synthesis of D-amino acids from their corresponding L-amino acids. nih.govdoaj.org Such systems can achieve quantitative conversion and greater than 99% enantiomeric excess. nih.gov This approach is directly relevant to D-Isoleucinol synthesis, as D-isoleucine is its immediate precursor. These whole-cell systems can be designed to contain multiple enzymes that work in series, allowing for the synthesis of complex molecules in a single fermentation process. ucl.ac.uk
| Biocatalytic Approach | Enzyme/System | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Transaminases (TAms) | Prochiral ketone → Chiral amine/amino alcohol | High stereoselectivity, mild conditions, single step. | nih.gov |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | α-hydroxy ketone → Chiral amino alcohol | High enantioselectivity (>99% ee), uses ammonia (B1221849) as amine donor. | nih.gov |
| Stereoinversion Cascade | Whole-cell biocatalyst (e.g., L-amino acid deaminase, D-amino acid dehydrogenase) | L-amino acid → D-amino acid | Quantitative conversion, high optical purity, uses inexpensive precursors. | nih.gov |
| Multi-enzyme Cascade | Transketolase and Transaminase | Achiral substrates → Chiral amino alcohol | Builds complexity from simple starting materials in a single pot. | nih.gov |
Assessment of Green Metrics in Process Optimization
To objectively evaluate the "greenness" of a chemical process, a set of quantitative metrics has been established. rsc.org These metrics are essential for comparing different synthetic routes and guiding process optimization toward more sustainable outcomes. Key metrics include Atom Economy (AE), E-factor (Environmental Factor), and Process Mass Intensity (PMI). rsc.orgrsc.org
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. It highlights the efficiency of a reaction in terms of material utilization at the atomic level.
E-factor: Defined as the total mass of waste produced divided by the mass of the product. A lower E-factor signifies a greener process with less waste generation.
The application of these metrics allows chemists to quantify the environmental impact of different synthetic strategies. For instance, a traditional multi-step synthesis of a chiral amino alcohol might involve protecting groups, stoichiometric reagents, and extensive solvent use for purification, leading to a very high PMI. In contrast, a biocatalytic route often involves fewer steps, aqueous media, and generates less waste, resulting in a significantly lower PMI. researchgate.net By calculating and comparing these metrics, researchers can identify hotspots for waste generation and focus efforts on developing more sustainable and efficient processes.
| Metric | Ideal Value | Traditional Chemical Synthesis (Hypothetical) | Greener Biocatalytic Synthesis (Hypothetical) | Interpretation |
|---|---|---|---|---|
| Number of Steps | 1 | 4-6 | 1-2 | Fewer steps reduce energy, solvent use, and waste. |
| Atom Economy (AE) | 100% | <50% | >80% | Biocatalytic routes often involve more direct transformations. |
| E-Factor | 0 | 50-100 | 5-15 | Significant reduction in waste generation with biocatalysis. |
| Process Mass Intensity (PMI) | 1 | 51-101 | 6-16 | Drastic improvement in overall process efficiency and reduction of material usage. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
